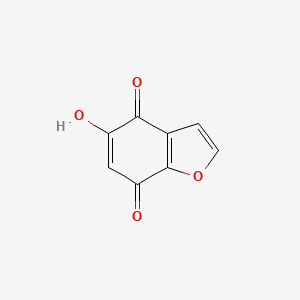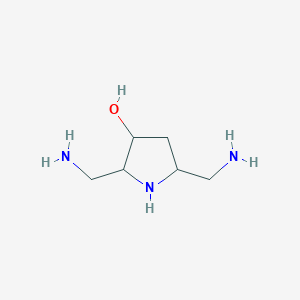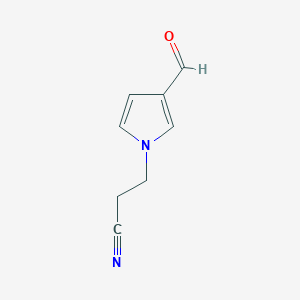
3-(3-Formyl-1H-pyrrol-1-yl)propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Formyl-1H-pyrrol-1-yl)propanenitrile is a chemical compound with a molecular formula of C8H8N2O It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Formyl-1H-pyrrol-1-yl)propanenitrile typically involves the condensation of a pyrrole derivative with an appropriate aldehyde and nitrile group.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory methods, with optimization for larger scale production, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction times.
化学反応の分析
Types of Reactions
3-(3-Formyl-1H-pyrrol-1-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: 3-(3-Carboxyl-1H-pyrrol-1-yl)propanenitrile.
Reduction: 3-(3-Formyl-1H-pyrrol-1-yl)propanamine.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
科学的研究の応用
3-(3-Formyl-1H-pyrrol-1-yl)propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(3-Formyl-1H-pyrrol-1-yl)propanenitrile involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or other proteins. The nitrile group can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
3-(1H-pyrrol-1-yl)propanenitrile: Lacks the formyl group, making it less reactive in certain chemical reactions.
3-(3-Formyl-1H-indol-1-yl)propanenitrile: Contains an indole ring instead of a pyrrole ring, which can lead to different biological activities and chemical reactivity.
Uniqueness
3-(3-Formyl-1H-pyrrol-1-yl)propanenitrile is unique due to the presence of both an aldehyde and a nitrile group on the pyrrole ring
特性
CAS番号 |
731002-12-3 |
|---|---|
分子式 |
C8H8N2O |
分子量 |
148.16 g/mol |
IUPAC名 |
3-(3-formylpyrrol-1-yl)propanenitrile |
InChI |
InChI=1S/C8H8N2O/c9-3-1-4-10-5-2-8(6-10)7-11/h2,5-7H,1,4H2 |
InChIキー |
GCNXTSZRYOBXEU-UHFFFAOYSA-N |
正規SMILES |
C1=CN(C=C1C=O)CCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


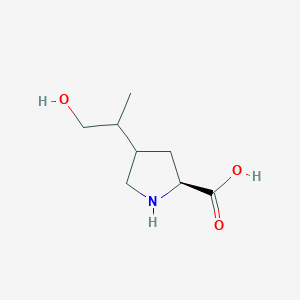

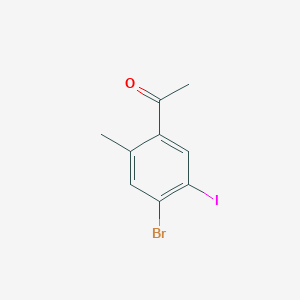
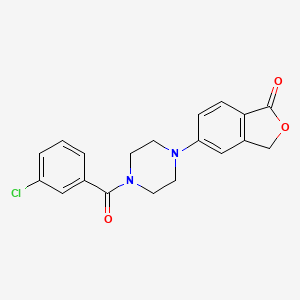
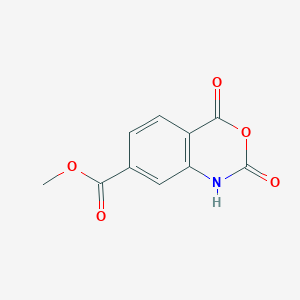
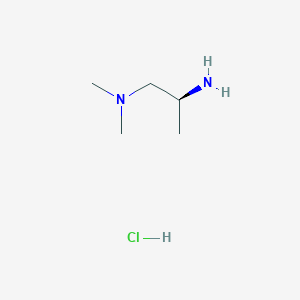
![[(2R)-butan-2-yl] 2-tert-butyl-4-oxopyrrolidine-1-carboxylate](/img/structure/B15203673.png)

![(1R)-3,3'-Dibromo-5,5',6,6',7,7',8,8'-octahydro[1,1'-binaphthalene]-2,2'-diamine](/img/structure/B15203681.png)

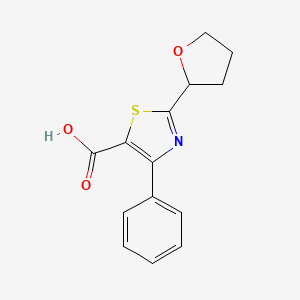
![3',6'-Dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-5-carboxamide](/img/structure/B15203693.png)
